N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-pyrrol-1-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(4-3-9-17-7-1-2-8-17)16-12-5-6-13-14(10-12)20-11-19-13/h1-2,5-8,10H,3-4,9,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFJDFGBVVXBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the pyrrole ring: This step often involves the reaction
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide, also known as Compound 1251685-33-2, is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and a pyrrole ring, which are significant for its biological interactions. The molecular formula is with a molecular weight of 272.30 g/mol. The structural representation is as follows:
Synthesis
The synthesis of this compound typically involves multi-step processes including the formation of the benzo[d][1,3]dioxole moiety through cyclization reactions involving catechol derivatives and formaldehyde, followed by the introduction of the pyrrole ring through various coupling methods .
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antitumor activity. For instance, derivatives featuring benzo[d][1,3]dioxole have shown inhibitory effects on various cancer cell lines. A notable example includes the inhibition of Indoleamine 2,3-dioxygenase (IDO) in cancer cells, which is crucial for tumor immune evasion .
In vitro assays have demonstrated that certain analogs possess low IC50 values, indicating high potency against cancer cell proliferation. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.003 |
| Compound B | M109 | 0.022 |
These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance biological efficacy .
Insecticidal Activity
The larvicidal properties of compounds containing the 1,3-benzodioxole group have been explored extensively. A study highlighted that certain derivatives exhibited effective larvicidal activity against Aedes aegypti, with LC50 values significantly lower than conventional insecticides:
| Compound | LC50 (µM) | LC90 (µM) |
|---|---|---|
| Compound 4 | 28.9 ± 5.6 | 162.7 ± 26.2 |
This emphasizes the potential use of such compounds in vector control strategies against mosquito-borne diseases .
Case Study 1: Antitumor Mechanism
A recent investigation into related compounds demonstrated that their mechanism of action involved inducing apoptosis and autophagy in cancer cells. The study found that these compounds entered cells via polyamine transporters and promoted cell death pathways through lysosomal targeting . This mechanism may be applicable to this compound due to structural similarities.
Case Study 2: Insect Control
In another study focusing on insecticidal activity, researchers synthesized various derivatives of benzodioxole and assessed their toxicity profiles in mammalian models. Notably, one compound showed no cytotoxicity at concentrations up to 5200 µM while exhibiting significant larvicidal effects . This finding supports the potential for developing safer insecticides based on this chemical framework.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole Moieties
Several compounds share the benzodioxole core but differ in substituents and functional groups, leading to distinct physicochemical and biological profiles:
Key Structural and Functional Divergences
- Linker Flexibility : The target compound’s butanamide linker provides greater conformational flexibility compared to rigid backbones like ASN90’s piperazine-thiadiazole or Compound 74’s thiazole-cyclopropane fusion. This flexibility may enhance binding entropy but reduce target specificity .
- Heterocycle Contributions: The pyrrole group in the target compound offers distinct electronic properties compared to ASN90’s thiadiazole or Compound 74’s thiazole.
- Synthetic Complexity : The target compound’s synthesis likely follows a streamlined route (amide coupling), whereas ASN90 and Compound 74 require multi-step functionalization (e.g., piperazine installation, cyclopropane ring formation) .
Q & A
Q. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide, and what key reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, similar benzo[d][1,3]dioxole-containing compounds are synthesized via coupling of core structures (e.g., piperidine or pyrrole) with functionalized intermediates. Key steps include:
- Condensation : Use of coupling agents like carbodiimides or bases (e.g., triethylamine) to facilitate amide bond formation .
- Purification : Techniques such as column chromatography or HPLC ensure high purity (>95%) .
- Reaction Monitoring : Thin-layer chromatography (TLC) or LC-MS is critical for tracking intermediate formation .
Optimal conditions include anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–100°C), and inert atmospheres (argon/nitrogen) to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are employed to confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry, particularly for the benzo[d][1,3]dioxole and pyrrole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity (>98%) and identifies impurities .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) to assess interactions with targets like kinases or proteases .
- Cell Viability Assays : MTT or resazurin assays in cancer or microbial cell lines to screen for cytotoxicity or antimicrobial activity .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for receptors/enzymes .
Advanced Research Questions
Q. How can reaction pathways be optimized to enhance synthetic efficiency and scalability?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts may reduce reaction steps .
- Microwave-Assisted Synthesis : Accelerates reaction times (e.g., from 24h to 2h) while maintaining yields .
- Flow Chemistry : Enables continuous production with improved heat/mass transfer, critical for scaling multi-step syntheses .
- DoE (Design of Experiments) : Statistical optimization of variables (temperature, solvent ratio, catalyst loading) maximizes yield .
Q. What structural analogs of this compound exhibit improved bioactivity, and how does substituent variation influence potency?
- Structure-Activity Relationship (SAR) :
- Benzo[d][1,3]dioxole : Essential for membrane permeability and π-π stacking with aromatic residues in target proteins .
- Pyrrole Substitution : Electron-donating groups (e.g., methyl) enhance metabolic stability, while electron-withdrawing groups (e.g., nitro) improve target affinity .
- Butanamide Linker : Lengthening the chain or introducing branching modulates flexibility and binding pocket compatibility .
Example: Replacing pyrrole with imidazole (as in ) increases kinase inhibitory activity by 10-fold .
Q. How can researchers resolve discrepancies in reported biological activities of structurally analogous compounds?
- Comparative SAR Analysis : Systematic substitution of functional groups to isolate contributing moieties .
- Target Profiling : Broad-spectrum screening (e.g., kinase panels) identifies off-target effects .
- Metabolic Stability Studies : Liver microsome assays assess if metabolic degradation explains variability in efficacy .
- Crystallographic Studies : Resolve binding modes to clarify mechanistic differences .
Q. What computational strategies are recommended to predict binding interactions with potential enzyme targets?
- Molecular Docking : AutoDock Vina or Glide predicts binding poses in active sites (e.g., kinases or GPCRs) .
- MD Simulations : GROMACS or AMBER models dynamic interactions over time (≥100 ns) to assess stability .
- QSAR Modeling : Machine learning (e.g., Random Forest) correlates structural descriptors (logP, polar surface area) with activity .
Q. How can hydrogen-bonding patterns in the crystal structure inform co-crystallization strategies for target complexes?
Q. Methodological Considerations
- Data Contradiction Analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. ITC) and replicate studies .
- Synthetic Pitfalls : Avoid hygroscopic reagents during amide coupling to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
